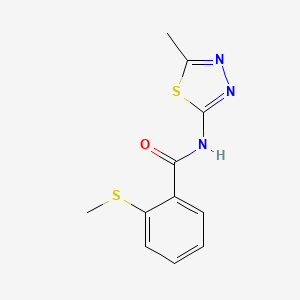
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide, also known as MMB, is a small molecule compound that has been studied for its potential therapeutic effects in various diseases. MMB has been found to have anti-inflammatory, anti-cancer, and anti-viral properties.
作用機序
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide is not fully understood, but it has been suggested that it acts by inhibiting the NF-κB pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses, inflammation, and cell survival. By inhibiting the NF-κB pathway, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide may reduce the production of pro-inflammatory cytokines and promote cell death in cancer cells.
Biochemical and Physiological Effects:
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide has also been found to induce apoptosis in cancer cells by activating caspases. Additionally, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide has been shown to inhibit the replication of viruses such as HIV-1 and HCV.
実験室実験の利点と制限
One advantage of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide in lab experiments is that it has been found to be relatively non-toxic to cells. This makes it a promising candidate for further studies on its potential therapeutic effects. However, one limitation of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
将来の方向性
There are several future directions for the study of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide. One direction is to further investigate its potential therapeutic effects in various diseases such as cancer and viral infections. Another direction is to elucidate its mechanism of action in order to better understand its effects on different cell types. Additionally, the development of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide analogs may lead to the discovery of more potent and selective compounds with therapeutic potential.
合成法
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide can be synthesized using a multistep process. The first step involves the synthesis of 2-(methylthio)benzoyl chloride, which is then reacted with 5-methyl-1,3,4-thiadiazol-2-amine to form N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide. The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide has been optimized to increase the yield and purity of the compound.
科学的研究の応用
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide has been studied extensively for its potential therapeutic effects in various diseases. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide has also been shown to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(methylthio)benzamide has been found to have anti-viral effects by inhibiting the replication of viruses.
特性
IUPAC Name |
2-methylsulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c1-7-13-14-11(17-7)12-10(15)8-5-3-4-6-9(8)16-2/h3-6H,1-2H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHSYPPVGLPEKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-5-({2-[2-(methylthio)phenyl]-1H-imidazol-1-yl}methyl)isoxazole](/img/structure/B5375581.png)
![4-(3-chloro-4-methoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375589.png)
![2-{2-[(4-bromophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5375597.png)

![4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]benzamide](/img/structure/B5375602.png)
![N-allyl-N'-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5375617.png)
![1-(2-furoyl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B5375631.png)
![2-{[4-ethyl-5-(4-ethyl-5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5375635.png)
![6-(2-bromo-5-ethoxyphenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5375640.png)
![8-phenyl-6,10-dithiaspiro[4.5]decane 6,6,10,10-tetraoxide](/img/structure/B5375647.png)
![1-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)prolinamide](/img/structure/B5375648.png)
![1-[3-(2-chloro-6-fluorophenyl)acryloyl]-2-methyl-1H-benzimidazole](/img/structure/B5375653.png)
![6-bromo-3-(2-methylphenyl)-2-[2-(3-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5375663.png)
![1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B5375670.png)